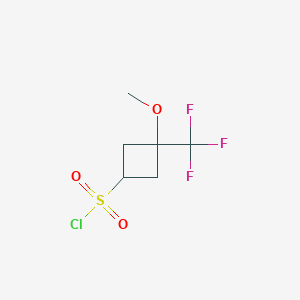

3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride

説明

特性

IUPAC Name |

3-methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClF3O3S/c1-13-5(6(8,9)10)2-4(3-5)14(7,11)12/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGVXVZBNIMMGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)S(=O)(=O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClF3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride involves several steps. One common method includes the reaction of 3-methoxy-3-(trifluoromethyl)cyclobutanone with a sulfonyl chloride reagent under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonyl chloride group. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

化学反応の分析

3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common reagents used in these reactions include bases like sodium hydroxide, nucleophiles like ammonia or ethanol, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride has several applications in scientific research:

作用機序

The mechanism of action of 3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, making it more reactive in substitution reactions . The methoxy group provides steric hindrance and electronic effects that influence the overall reactivity of the compound.

類似化合物との比較

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

Structural Differences : Lacks the cyclobutane ring and methoxy group, featuring a linear trifluoromethyl sulfonyl chloride structure.

Physicochemical Properties :

| Property | Trifluoromethanesulfonyl Chloride | 3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl Chloride |

|---|---|---|

| Molecular Formula | CClF₃O₂S | C₆H₇ClF₃O₃S (inferred) |

| Molecular Weight | 168.52 g/mol | Not available in provided sources |

| Boiling Point | 29–32°C | Likely higher due to cyclobutane ring rigidity |

| Density | 1.583 g/mL | Expected to be higher (bulkier structure) |

Reactivity :

3-Chloro-5-(trifluoromethyl)benzoyl Chloride

Structural Differences : A benzoyl chloride derivative with chloro (-Cl) and trifluoromethyl (-CF₃) substituents on an aromatic ring.

| Property | 3-Chloro-5-(trifluoromethyl)benzoyl Chloride | This compound |

|---|---|---|

| Functional Group | Acyl chloride (-COCl) | Sulfonyl chloride (-SO₂Cl) |

| Reactivity | High reactivity toward amines/alcohols | Moderate reactivity (sulfonyl chlorides are less reactive than acyl chlorides) |

| Electronic Effects | Electron-withdrawing groups enhance electrophilicity | Methoxy group may donate electrons, countering CF₃ effects |

Key Research Findings and Trends

- However, the combination of -CF₃ (electron-withdrawing) and -OCH₃ (electron-donating) groups may create a unique electronic environment for selective reactivity .

- Safety Considerations: Sulfonyl chlorides generally require careful handling due to their corrosive nature.

生物活性

3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride, a compound with the CAS number 2418643-65-7, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and related research findings.

The molecular formula of this compound is C₆H₈ClF₃O₃S, with a molecular weight of 253 Da. The compound features a trifluoromethyl group, which is known for enhancing biological activity through increased lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈ClF₃O₃S |

| Molecular Weight | 253 Da |

| LogP | 1.01 |

| Polar Surface Area (Ų) | 43 |

| Heavy Atoms Count | 14 |

| Rotatable Bond Count | 3 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's ability to modulate biological pathways, leading to various effects including enzyme inhibition and receptor binding.

Key Mechanisms:

- Enzyme Inhibition : The sulfonyl chloride moiety can participate in nucleophilic substitution reactions, which may inhibit enzyme activity by modifying active site residues.

- Receptor Binding : The structural features allow for effective binding to specific receptors, potentially influencing signal transduction pathways.

Biological Applications

Research has indicated that this compound can be utilized in several therapeutic areas:

- Antimicrobial Activity : Compounds containing sulfonyl groups have shown promising antibacterial properties. Studies indicate that derivatives of this compound can exhibit significant inhibition against various bacterial strains.

- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties, with studies revealing effective inhibition against several human cancer cell lines.

- Pharmacological Research : The compound is explored as a potential pharmacophore in drug design, particularly for targeting specific receptors or enzymes involved in disease processes.

Case Studies

Recent studies have highlighted the biological efficacy of compounds related to this compound:

- A study on urea derivatives demonstrated that compounds containing the sulfonyl group exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against Bacillus mycoides and Escherichia coli .

- Anticancer assays revealed that certain derivatives showed IC₅₀ values lower than Doxorubicin against various cancer cell lines, indicating a potential for further development .

Comparative Analysis

A comparative analysis of similar compounds reveals that the trifluoromethyl and sulfonyl groups enhance biological activity significantly compared to their non-fluorinated or non-sulfonyl counterparts.

| Compound | MIC (µg/mL) | IC₅₀ (µM) |

|---|---|---|

| This compound | N/A | N/A |

| Urea Derivative 8 | 4.88 | 22.4 |

| Doxorubicin | N/A | 52.1 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride?

- Methodology : Synthesis typically involves functionalizing a cyclobutane core. A plausible route includes sulfonylation of a preformed cyclobutane intermediate using chlorosulfonic acid or thionyl chloride under anhydrous conditions. For example, sulfonyl chloride formation may proceed via reaction of a sulfonic acid precursor with PCl₅ or SOCl₂ in dichloromethane at 0–5°C .

- Purification : Recrystallization (e.g., using hexane/ethyl acetate) or column chromatography (silica gel, gradient elution with non-polar solvents) is recommended to achieve >95% purity .

Q. How should this compound be stored to ensure stability?

- Storage : Store at 0–6°C in airtight, amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfonyl chloride group. Desiccants like molecular sieves should be used to mitigate moisture .

Q. What spectroscopic techniques validate its structure and purity?

- Characterization :

- NMR : ¹H/¹³C NMR to confirm cyclobutane ring geometry (e.g., coupling constants for axial/equatorial protons) and trifluoromethyl/methoxy substituents. ¹⁹F NMR quantifies CF₃ group integrity .

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion [M-Cl]⁺ and isotopic patterns .

- FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S-O stretch) confirm sulfonyl chloride functionality .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclobutane ring influence sulfonyl chloride reactivity?

- Mechanistic Insights :

- The rigid cyclobutane ring imposes steric hindrance, slowing nucleophilic substitution at the sulfur center.

- Electron-withdrawing trifluoromethyl and methoxy groups polarize the S–Cl bond, enhancing electrophilicity. Kinetic studies (e.g., reaction with amines in THF) show a 2–3x rate increase compared to non-fluorinated analogs .

- Experimental Design : Compare reaction rates with model nucleophiles (e.g., aniline, piperidine) using stopped-flow UV-Vis spectroscopy to monitor intermediate formation .

Q. What strategies mitigate decomposition during sulfonamide synthesis?

- Optimization :

- Use non-nucleophilic bases (e.g., 2,6-lutidine) to scavenge HCl without competing with the nucleophile.

- Low-temperature (-10°C) reactions in aprotic solvents (e.g., DCM) reduce side reactions like sulfonate ester formation .

- Troubleshooting : Monitor reaction progress via TLC (Rf shift from 0.8 to 0.5 in 1:1 hexane/EtOAc) and quench aliquots with ice water to detect unreacted starting material .

Q. How does the compound’s stability vary under catalytic conditions (e.g., transition metal coupling)?

- Data Analysis :

- In Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the sulfonyl chloride group may undergo reduction. Control experiments with Pd(PPh₃)₄ show <10% decomposition at 60°C, but Pd(OAc)₂ with bulky ligands (e.g., SPhos) improves stability .

- Contradictions : Some studies report Cl⁻ leaching from the sulfonyl group poisoning Pd catalysts. Mitigate via pre-treatment with Ag₂O to precipitate chloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。